Diethyl(dimethyl)silane

Chemical Vapor Deposition Precursor Chemistry Vapor Pressure

Diethyl(dimethyl)silane (CAS 756-81-0), a tetraalkylsilane with the formula C₆H₁₆Si, is a volatile, colorless liquid that serves as a specialized organosilicon precursor. This compound, which is available in high purity from select suppliers, possesses a unique combination of methyl and ethyl substituents around the central silicon atom, leading to a distinct set of physical properties (boiling point: 95°C, density: 0.712 g/cm³) and a reactivity profile that differentiates it from simpler silanes.

Molecular Formula C6H16Si
Molecular Weight 116.28 g/mol
CAS No. 756-81-0
Cat. No. B1584045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(dimethyl)silane
CAS756-81-0
Molecular FormulaC6H16Si
Molecular Weight116.28 g/mol
Structural Identifiers
SMILESCC[Si](C)(C)CC
InChIInChI=1S/C6H16Si/c1-5-7(3,4)6-2/h5-6H2,1-4H3
InChIKeyFJWRGPWPIXAPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl(dimethyl)silane (CAS 756-81-0): High-Purity Organosilicon Precursor for Semiconductor and Specialty Chemical Applications


Diethyl(dimethyl)silane (CAS 756-81-0), a tetraalkylsilane with the formula C₆H₁₆Si, is a volatile, colorless liquid that serves as a specialized organosilicon precursor . This compound, which is available in high purity from select suppliers, possesses a unique combination of methyl and ethyl substituents around the central silicon atom, leading to a distinct set of physical properties (boiling point: 95°C, density: 0.712 g/cm³) and a reactivity profile that differentiates it from simpler silanes . Its primary value lies in applications where controlled volatility, specific steric bulk, and defined silicon incorporation are critical, such as in chemical vapor deposition (CVD) and advanced organic synthesis .

Diethyl(dimethyl)silane (CAS 756-81-0): Why In-Class Substitution Without Verification Is a Scientific Risk


Within the organosilane class, compounds are not interchangeable. Seemingly minor structural differences—such as substituting an ethyl group for a methyl group—can lead to significant changes in volatility, thermal stability, and chemical reactivity . For example, while diethyl(dimethyl)silane is a stable, volatile liquid suitable for CVD , its analog tetraethylsilane exhibits non-adsorptive behavior on certain semiconductor surfaces, making it unsuitable for the same deposition processes [1]. Similarly, its vapor pressure of 63.3 mmHg at 25°C [2] is a key differentiator from compounds like tetramethylsilane (TMS) which has a much higher vapor pressure, impacting its handling and delivery in gas-phase applications. Procuring a generic 'alkylsilane' without understanding these specific, quantitative differences can lead to process failure, unexpected side reactions, or compromised material properties.

Diethyl(dimethyl)silane (CAS 756-81-0): Evidence-Based Procurement Guide - Quantitative Differentiation from Key Analogs


Diethyl(dimethyl)silane Vapor Pressure vs. Tetramethylsilane: Optimized for CVD Precursor Delivery

Diethyl(dimethyl)silane exhibits a significantly lower vapor pressure compared to the benchmark tetramethylsilane (TMS). At 25°C, diethyl(dimethyl)silane has a vapor pressure of 63.3 mmHg [1], while TMS has a vapor pressure of approximately 580 mmHg [2]. This difference of over an order of magnitude directly impacts precursor delivery in CVD processes, offering greater control over mass transport and reducing the risk of oversaturation.

Chemical Vapor Deposition Precursor Chemistry Vapor Pressure

Diethyl(dimethyl)silane vs. Tetraethylsilane: Distinct Adsorption Behavior on Si(100) Surfaces

The surface reactivity of diethyl(dimethyl)silane differs fundamentally from tetraethylsilane (TES) on Si(100) surfaces. Experimental studies show that while simpler alkylsilanes like diethylsilane and dimethylsilane readily undergo dissociative adsorption on Si(100), tetraethylsilane exhibits no observable adsorption [1]. This implies that diethyl(dimethyl)silane, with its mixed methyl/ethyl substitution, likely retains sufficient reactivity for chemisorption, whereas TES is inert under the same conditions.

Surface Chemistry Semiconductor Materials Chemisorption

Diethyl(dimethyl)silane vs. Diethylsilane: Higher Boiling Point for Reduced Evaporative Losses in Synthesis

Diethyl(dimethyl)silane has a boiling point of 95°C , which is significantly higher than the 56°C boiling point of diethylsilane [1]. This quantitative difference of 39°C indicates that diethyl(dimethyl)silane is less volatile than its smaller analog.

Organometallic Synthesis Reagent Handling Physical Properties

Diethyl(dimethyl)silane vs. Tetramethylsilane: Higher Enthalpy of Vaporization Indicates Stronger Intermolecular Forces

The enthalpy of vaporization (ΔvapH°) for diethyl(dimethyl)silane is 9.3 ± 0.1 kcal/mol [1]. In contrast, the smaller and more symmetric tetramethylsilane (TMS) has a lower ΔvapH° of approximately 6.0 kcal/mol [2]. The 3.3 kcal/mol higher value for diethyl(dimethyl)silane indicates stronger intermolecular interactions, which correlate with its lower vapor pressure and different solvation properties.

Thermochemistry Physical Property Analysis Intermolecular Forces

Diethyl(dimethyl)silane vs. Diethylsilane: Higher Molar Refractivity and Density Indicative of Modified Optical/Dielectric Properties

Diethyl(dimethyl)silane has a reported refractive index (n20/D) of 1.388 and a density of 0.712 g/cm³ [1]. Its simpler analog, diethylsilane, has a lower refractive index of approximately 1.345 [2] and a density of 0.681 g/cm³ [2]. These differences arise from the increased molar refractivity and mass associated with the additional methyl groups in the target compound.

Dielectric Materials Refractive Index Material Properties

Diethyl(dimethyl)silane as a Building Block: Unique Steric and Electronic Profile for Cross-Coupling Reactions

In nickel-catalyzed cross-coupling reactions, the choice of silane structure directly impacts reactivity and selectivity [1]. Diethyl(dimethyl)silane is a specific organosilicon building block [2]. Compared to using a less hindered analog like tetramethylsilane, the presence of ethyl groups in diethyl(dimethyl)silane provides greater steric bulk around the silicon center. This increased steric hindrance can be leveraged to suppress unwanted side reactions (e.g., over-alkylation or homocoupling) and enhance chemoselectivity in complex molecular transformations [1].

Catalysis Organometallic Chemistry Cross-Coupling

Diethyl(dimethyl)silane (CAS 756-81-0): High-Value Application Scenarios Validated by Comparative Evidence


Precursor for Controlled Silicon Dioxide (SiO₂) or Silicon Carbide (SiC) Thin Film Deposition via CVD

For applications requiring precise control over precursor delivery in Chemical Vapor Deposition (CVD), diethyl(dimethyl)silane is a superior choice over highly volatile alternatives like tetramethylsilane (TMS). Its significantly lower vapor pressure (63.3 mmHg vs. ~580 mmHg for TMS at 25°C) [1] and higher enthalpy of vaporization (9.3 vs. ~6.0 kcal/mol) [2] allow for more stable and manageable flow rates, minimizing the risk of gas-phase nucleation and ensuring uniform film thickness. Furthermore, its ability to adsorb on silicon surfaces, in contrast to the inert behavior of tetraethylsilane [3], ensures a viable surface-mediated deposition process for SiO₂ or SiC films in semiconductor and MEMS device fabrication.

Specialty Reagent in Organometallic Synthesis for Tuning Steric and Electronic Effects

When a specific steric and electronic profile is required at the silicon center in cross-coupling or hydrosilylation reactions, diethyl(dimethyl)silane offers a distinct advantage over symmetric tetraalkylsilanes. The mixed methyl/ethyl substitution pattern provides a moderate degree of steric hindrance, which can be exploited to enhance chemoselectivity and suppress undesired side reactions [4]. This is particularly valuable in the synthesis of complex organosilicon intermediates where over-reaction with a less hindered silane like TMS would be problematic [4].

Silicon-Based Building Block for Dielectric Materials with Tailored Optical Properties

For the development of novel siloxane polymers or sol-gel-derived dielectric films, the physical properties of the precursor directly influence the final material. Diethyl(dimethyl)silane, with a refractive index of 1.388 and density of 0.712 g/cm³ , will impart different optical and dielectric characteristics compared to films derived from diethylsilane (n ~1.345, ρ ~0.681 g/cm³) [5]. This quantitative difference allows materials scientists to select a precursor that more closely matches the desired refractive index or density target for applications in optical coatings, waveguides, or low-k interlayer dielectrics.

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